

How many flanking bases does BstXI need for cleavage?

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Compound of Interest		
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BstXI Restriction Enzyme Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the BstXI restriction enzyme.

Understanding BstXI Cleavage Requirements

Question: How many flanking bases does BstXI need for efficient cleavage?

Answer: The efficiency of BstXI cleavage is influenced by the number of bases flanking its recognition site. While some cleavage can be observed with very few flanking bases, optimal digestion is achieved with additional nucleotides. Data from studies on short, double-stranded oligonucleotides indicate that cleavage efficiency increases significantly with more flanking bases. For instance, with 6 flanking bases on each side of the recognition sequence, cleavage can reach over 90% after a 20-hour incubation.[1]

Quantitative Data on BstXI Cleavage Efficiency

The following table summarizes the cleavage efficiency of BstXI on oligonucleotides with varying numbers of flanking bases. This data is based on experiments where 1 μ g of 5′ [32P]-labeled oligonucleotide was incubated with 20 units of the enzyme.[1] The percentage of cleavage was determined by visual estimation of autoradiographs after 2 and 20 hours.[1]



Oligonucleotid e Sequence (Recognition site in blue)	Total Length (bp)	Flanking Bases (5' / 3')	% Cleavage (2 hours)	% Cleavage (20 hours)
AACTGCAGAAC CAATGCATTGG	22	6 / 4	0	50
AAAACTGCAGC CAATGCATTGG AA	24	7/5	25	>90
CTGCAGAACCA ATGCATTGGAT GCAT	27	6/9	25	>90

Table 1: Influence of flanking bases on BstXI cleavage efficiency. The recognition sequence for BstXI is CCANNNNN/NTGG.[2]

Experimental Protocols Detailed Methodology for Determining Cleavage Efficiency

The data presented in Table 1 was generated using the following experimental protocol[1]:

- Oligonucleotide Phosphorylation: 0.1 A₂₆₀ units of a single-stranded oligonucleotide were phosphorylated at the 5' end using T4 polynucleotide kinase and y-[³²P] ATP.
- Duplex Formation: The labeled single-stranded DNA was annealed to its complementary strand to form a double-stranded oligonucleotide.
- Restriction Digest: 1 μg of the 5´ [32P]-labeled double-stranded oligonucleotide was incubated with 20 units of BstXI restriction endonuclease.
- Reaction Conditions: The digestion was carried out at 20°C in a buffer containing 70 mM
 Tris-HCl (pH 7.6), 10 mM MgCl₂, 5 mM DTT, and NaCl or KCl, depending on the salt requirement of the enzyme.



- Time Course Analysis: Aliquots were taken from the reaction at 2 hours and 20 hours.
- Analysis: The samples were analyzed by 20% polyacrylamide gel electrophoresis (PAGE) containing 7 M urea.
- Quantification: The percentage of cleavage was determined by visual estimation of the resulting autoradiographs.

Troubleshooting Guide

Having trouble with your BstXI digest? Here are some common issues and how to resolve them.

Issue: Incomplete or no DNA digestion.

Troubleshooting & Optimization

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Probable Cause	Recommendation
Inactive Enzyme	Confirm the enzyme's expiration date and ensure it has been stored at -20°C. Avoid repeated freeze-thaw cycles.[3][4] Test enzyme activity with a control DNA, such as lambda DNA.[3]
Insufficient Flanking Bases	If digesting a PCR product, ensure there are enough flanking bases (ideally 6 or more) next to the BstXI recognition site.[1][3]
Suboptimal Reaction Conditions	Use the recommended reaction buffer and ensure all necessary cofactors are present.[4] The final glycerol concentration in the reaction should be less than 5%.[4]
DNA Methylation	BstXI activity can be blocked by some combinations of overlapping dcm methylation.[2] If your DNA was isolated from a dcm-positive E. coli strain, this could inhibit cleavage. Consider using a dcm-negative strain for plasmid propagation.
Contaminants in DNA Prep	Ensure your DNA is free from contaminants like ethanol, phenol, chloroform, or high salt concentrations from purification columns.[3][5]

Issue: Unexpected bands on the gel.



Probable Cause	Recommendation
Star Activity	This can be caused by high glycerol concentrations (>5%), prolonged incubation times, or incorrect buffer conditions.[2][4] Reduce the amount of enzyme or the incubation time.
Enzyme Binding	Sometimes, the enzyme may remain bound to the DNA, causing a gel shift. Adding SDS to the loading dye can help dissociate the enzyme.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recognition sequence for BstXI? A1: BstXI recognizes the sequence 5'-CCA(N)5/NTGG-3'.[6]

Q2: At what temperature should I incubate my BstXI digest? A2: The optimal incubation temperature for BstXI can vary by manufacturer, with some recommending 37°C[2] and others 55°C.[7] Always refer to the manufacturer's specific instructions.

Q3: Can I heat-inactivate BstXI? A3: Yes, BstXI can be heat-inactivated by incubating at 80°C for 20 minutes.[2]

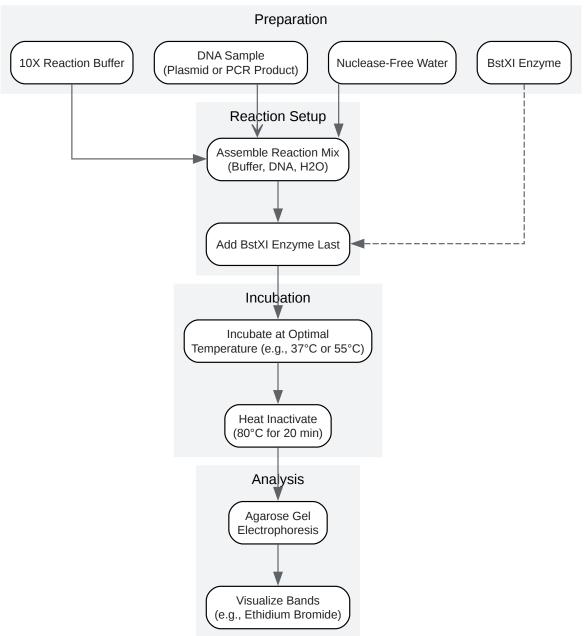
Q4: Is BstXI sensitive to methylation? A4: BstXI is not sensitive to dam methylation or CpG methylation. However, its activity can be blocked by some combinations of overlapping dcm methylation.[2]

Q5: Why is ligation of BstXI-digested fragments difficult? A5: Ligation can be challenging because the 3'-cohesive ends have four undefined nucleotides.[6] For successful cloning, the sticky ends generated on both the vector and the insert must be compatible.[8]

Visual Guides



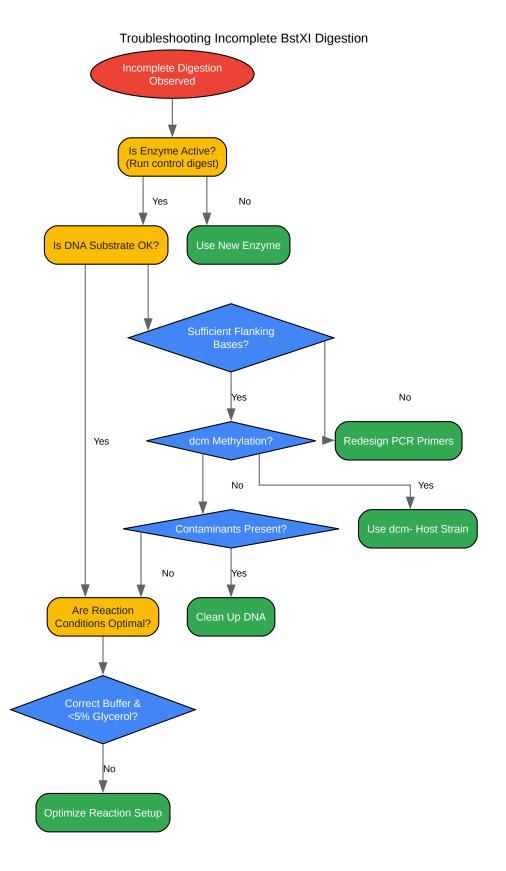
BstXI Digestion and Analysis Workflow



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Caption: A typical workflow for digesting DNA with the BstXI restriction enzyme.





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Caption: A logical guide to troubleshooting incomplete BstXI digestion.



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